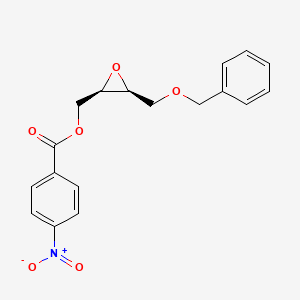

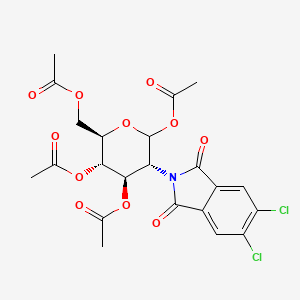

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

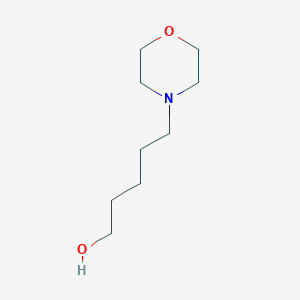

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose is a synthetic compound with the chemical formula C₂₂H₂₁Cl₂NO₁₁ . It is a derivative of glucose, specifically an acetylated form, and contains phthalimide substituents. The compound is used in various research contexts due to its unique structure and potential applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The compound 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose is a synthetic intermediate that has been utilized in the synthesis of various glycosylated compounds with potential biological activities. For instance, derivatives of this compound have been synthesized for the induction of apoptosis in B cell chronic leukemia, highlighting its relevance in the development of antitumor agents. Glycosylation reactions involving this compound, under mild conditions using silver triflate as a promoter, have yielded diosgenyl glycosides showing promising antitumor activities, especially in increasing apoptotic B cells in chronic lymphotic leukemia (B-CLL) patients (Myszka et al., 2003).

Chemical Synthesis Techniques

The chemical synthesis and modification of this compound have been explored extensively. Techniques such as acetylation, N-phthaloylation, and the use of Lewis acids for anomeric chlorination have been employed to synthesize various derivatives. These processes are critical for producing pure β-glucosyl chloride derivatives, which are crucial intermediates for further chemical transformations (Cao et al., 2013). Additionally, the structural characterization and optimization of reaction conditions for synthesizing N-nitromaticacyl derivatives of this compound have been investigated, providing insights into its chemical behavior and potential applications in synthesizing novel glycosylated compounds (Wei–wei, 2013).

Methodological Developments

Recent methodological advancements have enabled the one-pot synthesis of this compound from glucosamine glycosyl donors, showcasing the efficiency of anomeric O-acylation processes. This approach not only simplifies the synthesis of such complex molecules but also opens avenues for the creation of a wide range of glucosamine derivatives, expanding its applicability in medicinal chemistry and drug development (Pertel et al., 2018).

Glycosylation and Drug Development

The role of this compound extends to glycosylation reactions, serving as a glycosyl donor for the synthesis of diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride, a compound with potential antitumor properties. Such reactions not only demonstrate the compound's utility in synthesizing biologically active molecules but also highlight its significance in the context of drug development and synthetic biology (Bednarczyk et al., 2000).

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-(5,6-dichloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2NO11/c1-8(26)32-7-16-18(33-9(2)27)19(34-10(3)28)17(22(36-16)35-11(4)29)25-20(30)12-5-14(23)15(24)6-13(12)21(25)31/h5-6,16-19,22H,7H2,1-4H3/t16-,17-,18-,19-,22?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCNZORUZHETLY-SWHXLWHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584101 |

Source

|

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose | |

CAS RN |

308796-43-2 |

Source

|

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)